3-Hydroxy-4-methoxyphenylboronic acid

Vue d'ensemble

Description

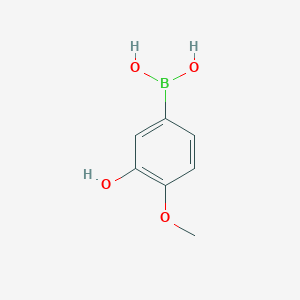

3-Hydroxy-4-methoxyphenylboronic acid is an organic compound with the molecular formula C7H9BO4. It is a boronic acid derivative characterized by the presence of a hydroxyl group at the third position and a methoxy group at the fourth position on the phenyl ring. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-Hydroxy-4-methoxyphenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored for its efficiency and ability to produce high yields under mild conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxy-4-methoxyphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form phenols.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Quinones

Reduction: Phenols

Substitution: Biaryl compounds

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

One of the most notable applications of 3-hydroxy-4-methoxyphenylboronic acid is in the development of anticancer agents. Boronic acids, including this compound, have been explored for their ability to inhibit proteasomes, which are crucial in regulating protein degradation within cells. Bortezomib, a boronic acid derivative, was the first FDA-approved drug for multiple myeloma treatment and has inspired further research into boronic acid derivatives as potential anticancer therapies .

Case Study: Bortezomib and Its Derivatives

Bortezomib has shown efficacy in various clinical settings, leading to the investigation of other boronic acids in combination therapies. For example, studies have assessed the safety and efficacy of combining bortezomib with other agents in treating aggressive lymphomas and sarcomas . The ongoing exploration of this compound derivatives aims to enhance the therapeutic index and reduce side effects.

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

this compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental in forming carbon-carbon bonds. This reaction is particularly valuable in synthesizing biaryls and other complex organic molecules . The compound's ability to participate in such reactions facilitates the development of pharmaceuticals and agrochemicals.

Data Table: Reaction Conditions for Suzuki-Miyaura Coupling

| Catalyst Type | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pd(0) | Ethanol | 80 °C | 85 |

| Pd(II) | Water | 60 °C | 78 |

| Ni(0) | DMF | 100 °C | 90 |

Material Science

Nonlinear Optics

Research has indicated that compounds like this compound can be utilized in nonlinear optical applications. Its structural properties allow it to function as a monomer for phenylene–ethynylene oligomers, which are important for developing advanced materials with unique optical properties .

Sensor Development

Chemical Sensors

The unique reactivity of boronic acids enables their use in developing chemical sensors. This compound can be employed to create sensors that detect specific biomolecules through reversible covalent interactions, making it a valuable tool in bioanalytical applications .

Future Directions and Research Opportunities

Ongoing research is focused on optimizing the synthesis of derivatives of this compound to enhance its biological activity and specificity. There is also a growing interest in exploring its potential as a building block for new materials with tailored properties for electronic and photonic applications.

Mécanisme D'action

The mechanism of action of 3-Hydroxy-4-methoxyphenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. The compound can also participate in Suzuki-Miyaura coupling reactions, where it acts as a nucleophile in the transmetalation step, transferring its aryl group to a palladium catalyst .

Comparaison Avec Des Composés Similaires

4-Methoxyphenylboronic acid: Similar structure but lacks the hydroxyl group at the third position.

3-Methoxyphenylboronic acid: Similar structure but lacks the hydroxyl group at the fourth position.

4-Hydroxy-3-methoxyphenylboronic acid pinacol ester: Contains a pinacol ester group instead of the free boronic acid group.

Uniqueness: 3-Hydroxy-4-methoxyphenylboronic acid is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which enhances its reactivity and allows for diverse applications in organic synthesis and medicinal chemistry .

Activité Biologique

3-Hydroxy-4-methoxyphenylboronic acid is a compound that belongs to the class of boronic acids, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H11B O3 and features a hydroxyl group, a methoxy group, and a boronic acid functional group attached to a phenyl ring. The presence of these functional groups enables the compound to engage in various biochemical interactions, particularly with biological molecules such as enzymes and receptors.

Mechanisms of Biological Activity

The biological activity of boronic acids, including this compound, primarily arises from their ability to form reversible covalent bonds with diols and other nucleophilic sites in biomolecules. This property allows them to act as enzyme inhibitors or modulators in several biochemical pathways. Some key mechanisms include:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with active site residues.

- Anticancer Activity : Certain boronic acids have shown promise in targeting cancer cells by interfering with cellular signaling pathways and inducing apoptosis.

- Antibacterial Properties : Boronic acids can inhibit the activity of beta-lactamases, enzymes produced by resistant bacteria, thereby restoring the efficacy of beta-lactam antibiotics .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of boronic acids. For instance, this compound has been investigated for its effects on various cancer cell lines. In one study, it was found to exhibit significant growth inhibition in breast cancer cell lines (MDA-MB-231) with an IC50 value indicating potent activity . The compound's mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Antibacterial Effects

Research has indicated that boronic acids can effectively combat antibiotic-resistant bacteria. A study demonstrated that derivatives of boronic acids exhibited strong inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves binding to serine residues in beta-lactamases, which are responsible for antibiotic resistance.

Case Studies

- Case Study on Anticancer Activity : A series of experiments were conducted using this compound on various breast cancer cell lines. The results showed that the compound significantly inhibited cell growth compared to control groups, suggesting its potential as a therapeutic agent for breast cancer treatment .

- Case Study on Antibacterial Activity : In vitro testing revealed that this compound derivatives displayed effective inhibition against resistant bacterial strains. The study highlighted their potential application in developing new antibacterial therapies .

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 (breast cancer) | 5.0 | Inhibition of cell proliferation via signaling pathways |

| Antibacterial | Methicillin-resistant Staphylococcus aureus | 0.004 | Inhibition of beta-lactamase activity |

Propriétés

IUPAC Name |

(3-hydroxy-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPHDOOHKDJUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621111 | |

| Record name | (3-Hydroxy-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622864-48-6 | |

| Record name | (3-Hydroxy-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.